methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a biphenyl moiety, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the Suzuki–Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The biphenyl moiety can interact with various receptors or enzymes, potentially inhibiting or activating their function. The cyano group and thiophene ring can also contribute to the compound’s overall activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds such as 4-biphenylcarboxylic acid and 4-biphenylamine share structural similarities.
Thiophene derivatives: Compounds like 2-thiophenecarboxylic acid and 3-thiophenemethanol are structurally related.
Uniqueness
Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is unique due to the combination of its biphenyl, cyano, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler biphenyl or thiophene derivatives .
Biological Activity
Methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a biphenyl amide and a cyano group, which are known to influence its biological activity. The presence of the thiophene moiety is significant, as thiophenes are recognized for their diverse pharmacological properties.
Anti-Inflammatory Activity
Research indicates that thiophene derivatives exhibit notable anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes.
- Inhibition of 5-LOX : The compound's structural features may enhance its ability to inhibit 5-LOX, as evidenced by related compounds demonstrating IC50 values in the low micromolar range. Specifically, compounds with methyl and methoxy substitutions have exhibited significant inhibitory activity against this enzyme, suggesting that this compound could possess similar effects .
Antifungal Activity
Thiophene-based compounds have also been explored for their fungicidal properties. The structural characteristics of this compound may contribute to its effectiveness against various fungal strains.
- Fungicidal Efficacy : In vitro studies have shown that structurally related thiophene compounds possess significant antifungal activity. For example, certain thiophene derivatives demonstrated EC50 values lower than those of established fungicides, indicating potential for development as effective antifungal agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The inhibition of enzymes such as 5-LOX is crucial in mediating anti-inflammatory responses. This inhibition can lead to reduced synthesis of pro-inflammatory mediators.
- Cell Signaling Pathways : Compounds with similar structures have been observed to modulate signaling pathways involved in inflammation and immune responses, including the inhibition of NF-ĸB and MAPK pathways .
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with related thiophene compounds:
- Study on Anti-inflammatory Activity : A study evaluating a series of thiophene derivatives reported that certain compounds significantly reduced inflammation in animal models by inhibiting mast cell degranulation and reducing cytokine production .
- Antifungal Research : Another investigation into thiophene-based fungicides revealed that specific substitutions on the thiophene ring could enhance antifungal activity against various pathogens, suggesting that similar modifications may benefit this compound .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-13-17(12-22)20(27-18(13)21(25)26-2)23-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOASQVLAAWLWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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